Magnesium tert-butoxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

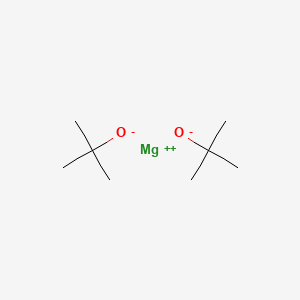

Structure

3D Structure of Parent

特性

CAS番号 |

32149-57-8 |

|---|---|

分子式 |

C4H10MgO |

分子量 |

98.43 g/mol |

IUPAC名 |

magnesium;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3; |

InChIキー |

YJEURMNULDBJRQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] |

正規SMILES |

CC(C)(C)O.[Mg] |

他のCAS番号 |

32149-57-8 |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium tert-butoxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tert-butoxide, with the chemical formula Mg(OᵗBu)₂, is an organometallic compound widely recognized for its utility in organic synthesis.[1] It serves as a strong, non-nucleophilic base, a characteristic attributed to the steric hindrance provided by its bulky tert-butyl groups.[2] This structural feature is pivotal to its reactivity, affording high selectivity in chemical transformations, particularly in deprotonation reactions where precise control is essential.[2][3] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Properties

This compound is a white to off-white, hygroscopic solid that is highly sensitive to air and moisture.[3][4] It is a flammable solid that reacts vigorously with water.[3][5] Due to its reactivity, it must be handled and stored under a dry, inert atmosphere.[4][6] It is generally soluble in organic solvents like ethers and toluene.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈MgO₂ or [(CH₃)₃CO]₂Mg | [3][4][7] |

| Molecular Weight | 170.53 g/mol | [3][7] |

| Appearance | White to off-white or light gray powder/solid | [3][4][8] |

| Boiling Point | 84.6 °C at 760 mmHg | [3] |

| Flash Point | 11.7 °C | [3] |

| Melting Point | Not available | [3][5] |

| Solubility | Soluble in ether and toluene; Insoluble in water | [4] |

| Stability | Air and moisture sensitive; Reacts violently with water | [3][5][9] |

| CAS Number | 32149-57-8 | [3][4] |

Molecular Structure and Bonding

The structure of this compound is significantly influenced by its coordination chemistry and the steric bulk of the tert-butoxide ligands.[2] It rarely exists as a simple monomer. In the solid state and in solution, it tends to form aggregates.

-

Dimeric Form : X-ray diffraction studies have shown that this compound often exists as a dimer, where two magnesium atoms are bridged by two tert-butoxide ligands. In this arrangement, each magnesium atom typically achieves a tetrahedral coordination geometry, often by coordinating with solvent molecules like tetrahydrofuran (B95107) (THF).[2]

-

Oligomeric Forms : A labile equilibrium can exist between dimeric and short-chain oligomeric forms.[2]

-

Cubane-like Structure : A highly inert tetrameric form with a distorted Mg₄O₄ cubane-like core has also been noted.[2]

The bulky tert-butyl groups play a crucial role in dictating the steric environment around the magnesium center, which in turn influences the aggregation state and the compound's reactivity and selectivity as a non-nucleophilic base.[2]

Dimeric structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing the structure of this compound in solution.[2]

-

¹H NMR : The proton NMR spectrum typically displays a characteristic singlet for the methyl protons of the tert-butyl group, confirming the ligand's integrity.[2]

-

¹³C NMR : The carbon-13 NMR spectrum shows distinct signals for the quaternary and methyl carbons of the tert-butoxide group. The chemical shifts can be influenced by the solvent and the coordination environment of the magnesium atom.[2]

X-ray Diffraction is employed to determine the solid-state structure, revealing the common dimeric and other aggregated forms of the compound.[2]

Reactivity and Applications

This compound is a versatile reagent in organic chemistry due to its strong basicity and high reactivity.[7]

-

Strong, Non-nucleophilic Base : Its primary role is as a strong Brønsted base for the deprotonation of weakly acidic protons, a critical step in many organic syntheses.[2][3] The steric bulk of the tert-butyl groups prevents it from acting as a nucleophile in most cases.[2]

-

Catalysis : It is used as a catalyst to improve reaction rates and selectivity in various transformations, including polymerization of cyclic esters and in the synthesis of pharmaceuticals and agrochemicals.[2][7][9]

-

Synthesis of Organomagnesium Compounds : It is a key starting material for the synthesis of other organomagnesium compounds, such as Grignard reagents, by reacting with alkyl or aryl halides.[9]

-

Esterification : It reacts with alcohols to form tert-butyl esters, which are valuable in the fragrance and flavor industries.[9]

Experimental Protocols

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and scale.

Method 1: Alkoxide Exchange (Alcoholysis)

This is a common and effective method that involves the reaction of a simpler magnesium alkoxide, such as magnesium ethoxide, with tert-butanol (B103910).[2] The equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (ethanol) via distillation.[2]

Detailed Protocol:

-

Preparation of Magnesium Ethoxide : Magnesium turnings (12g) and a catalytic amount of mercury(II) iodide (0.5g) are added to absolute ethanol (B145695) (92g) in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.[1][10]

-

The mixture is heated to reflux until all the magnesium has reacted, indicated by the cessation of hydrogen gas evolution.[1]

-

The resulting magnesium ethoxide is isolated, for instance by centrifugation.[1]

-

Alkoxide Exchange : The prepared magnesium ethoxide is suspended in a suitable solvent like toluene.[1]

-

An excess of anhydrous tert-butanol is added to the suspension.[1]

-

The mixture is heated, and the lower-boiling ethanol is removed from the reaction mixture, often as an azeotrope with the solvent, to drive the reaction to completion.[2]

-

After the removal of ethanol is complete, the remaining solvent is removed under vacuum to yield this compound as a solid.

Method 2: Transesterification

This route involves the reaction of a magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297).[2][10] The low-boiling ester byproduct is continuously removed by distillation to shift the equilibrium.[2]

Detailed Protocol:

-

Magnesium ethoxide (prepared as in Method 1) is placed in a reaction vessel.[10]

-

Tert-butyl acetate, a solvent such as DMF, and a catalyst like tetrabutyl titanate are added.[1][10]

-

The mixture is heated to reflux for an extended period (e.g., 18 hours).[1]

-

The reaction progress is monitored, and upon completion, the byproduct (ethyl acetate) and any unreacted tert-butyl acetate are removed by distillation.[1]

-

The product, this compound, is then isolated from the reaction mixture, for example, by vacuum distillation or filtration.[1]

Workflow for this compound Synthesis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[5][6]

-

Hazards : It is a flammable solid and is classified as a skin and eye irritant.[5][6] Inhalation can be harmful and may cause respiratory irritation.[6][11] It reacts violently with water and moisture, potentially releasing flammable gases.[4][9]

-

Handling : Work should be conducted in a well-ventilated area, preferably in a fume hood or glovebox.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[6][9] Avoid creating dust.[6] All sources of ignition should be eliminated.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4][5] It should be stored in a flammables area, away from water, moist air, and strong oxidizing agents.[3][5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 32149-57-8 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 32149-57-8: this compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. What is this compound Used for?_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 10. CN105418379A - Synthetic process for high-purity this compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Anhydrous Magnesium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Magnesium tert-butoxide [(CH₃)₃CO]₂Mg is a strong, non-nucleophilic base utilized in a variety of organic synthesis applications, including deprotonation reactions where steric hindrance is crucial for selectivity.[1][2] Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates reliable and efficient methods for preparing the anhydrous compound.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic routes to anhydrous this compound, complete with detailed experimental protocols and comparative data.

Core Synthetic Methodologies

The synthesis of anhydrous this compound can be broadly categorized into three main approaches: direct reaction with magnesium metal, alcoholysis of magnesium alkoxides, and transesterification. Each method presents distinct advantages and challenges in terms of reaction kinetics, purity of the final product, and scalability.

1. Direct Reaction of Magnesium Metal with Tert-Butanol (B103910)

The direct reaction between magnesium metal and tert-butanol is inherently slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface.[1] To overcome this, activation of the magnesium is necessary, typically achieved through the use of catalysts such as iodine or mercury-based compounds.[1]

2. Alcoholysis of Lower Magnesium Alkoxides

A common and effective laboratory-scale method involves the alcoholysis of a simpler magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with tert-butanol.[1] This equilibrium-driven reaction is pushed to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) as it forms, often through azeotropic distillation.[1]

3. Transesterification with Tert-Butyl Esters

High-purity this compound can be obtained via the reaction of a lower magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297).[1][5] This transesterification reaction is also an equilibrium process, driven forward by the removal of the low-boiling ester byproduct through reactive distillation.[1][5] This method is particularly suitable for achieving high product purity.[1][5][6]

A summary of the quantitative data associated with various synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methods for Anhydrous this compound

| Synthesis Method | Starting Materials | Catalyst/Conditions | Purity of Product | Reference |

| Alcoholysis | Magnesium Methoxide, Tert-Butanol, Toluene | Azeotropic distillation, 95°C | ≥95% | [7] |

| Transesterification | Magnesium Methoxide, Tert-Butyl Acetate | Reactive distillation, 95°C | 94.5% | [7] |

| Transesterification with Catalyst | Magnesium Methoxide, Tert-Butyl Acetate | Catalyst TZB*, reactive distillation, 95°C | 99.5% | [7] |

| Two-Step: Esterification | Magnesium Ethoxide, Tert-Butyl Acetate, DMF | Tetrabutyl titanate, reflux 18h | 96.6% | [7] |

| Transesterification | Lower Magnesium Alkoxide, Tert-Butyl Ester | Reactive distillation | 92-98% | [1][5] |

| Transesterification with Catalyst | Lower Magnesium Alkoxide, Tert-Butyl Ester | Tetrabutyl titanate, DMSO, Iodine | 98-99.5% | [1][6] |

*Catalyst TZB is a mixture of tetrabutyl titanate, dimethylsulfoxide, and iodine.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patent filings.

Protocol 1: Synthesis via Alcoholysis of Magnesium Methoxide

This protocol is adapted from a method utilizing azeotropic distillation to drive the reaction to completion.[7]

Materials:

-

Anhydrous tert-butanol: 688 g

-

Toluene: 200 g

-

8.7% Magnesium methoxide in methanol (B129727) solution: 116 g

-

Nitrogen gas for inert atmosphere

Equipment:

-

2000 mL four-neck reaction flask

-

Distillation tower

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Charge the 2000 mL four-neck reaction flask with 688 g of anhydrous tert-butanol and 200 g of toluene.

-

Equip the flask with a distillation tower and ensure a nitrogen atmosphere is maintained.

-

Heat the mixture to 95°C with stirring.

-

Slowly add 116 g of the 8.7% magnesium methoxide methanol solution at a rate of 15 mL/min. A white precipitate will form.

-

After the addition is complete, maintain the internal temperature at 95°C. The distillation temperature at the top of the tower should be approximately 65°C. Set the reflux ratio to 1.

-

As methanol is removed, the internal and distillation temperatures will gradually rise. Continue the distillation, adjusting the reflux ratio as needed, until the temperature at the top of the tower stabilizes at 108°C for about 1 hour. The total reaction time is approximately 14 hours.

-

Transfer the resulting turbid liquid to a rotary evaporator.

-

Remove the solvent under vacuum at 120°C for 3 hours to obtain the white, powdery solid product.

Expected Yield and Purity:

-

Yield: ~18.3 g (based on the provided example)

-

Purity: ≥95% (by GC analysis)[7]

Protocol 2: Synthesis via Transesterification with a Catalyst

This method employs a catalyst to achieve high purity.[6][7]

Materials:

-

Tert-butyl acetate: 1800 g

-

Catalyst TZB (a mixture of tetrabutyl titanate, dimethylsulfoxide, and iodine): 6.8 mL[6]

-

14.1% Magnesium methoxide in methanol solution: 409 g

-

Nitrogen gas for inert atmosphere

Equipment:

-

2000 mL four-neck reaction flask with stirrer

-

Precision distillation column (15 mm inner diameter, 800 mm height)

-

Heating mantle

-

Apparatus for vacuum filtration

Procedure:

-

To the 2000 mL four-neck reaction flask, add 1800 g of tert-butyl acetate and 6.8 mL of catalyst TZB.

-

Set up the flask with the precision distillation column and maintain a nitrogen atmosphere.

-

Heat the mixture to 95°C.

-

Add 409 g of the 14.1% magnesium methoxide methanol solution at a rate of 15 mL/min. A white precipitate will appear.

-

After the addition, maintain the flask temperature at 95°C. The initial distillation temperature at the top of the column will be around 57°C. Set the reflux ratio to 1.

-

As the reaction progresses and methyl acetate is distilled off, the temperature at the top of the column will rise. Adjust the reflux ratio, eventually to 20, until the temperature stabilizes at 97°C for 1 hour. The total reaction time is approximately 6 hours.

-

Cool the reaction mixture and filter the solid product under reduced pressure while maintaining a nitrogen atmosphere.

-

Wash the filter cake with a small amount of tert-butyl acetate.

-

Dry the filter cake under reduced pressure to yield the final product.

Expected Yield and Purity:

Protocol 3: Two-Step Synthesis via Magnesium Ethoxide Intermediate

This industrial approach involves the initial preparation of magnesium ethoxide, followed by esterification.[3]

Materials:

-

Magnesium

-

Mercury iodide (catalyst)

-

Tert-butyl acetate

-

Dimethylformamide (DMF) (solvent)

-

Tetrabutyl titanate (catalyst)

Equipment:

-

Reactor for reflux

-

Centrifuge

-

Distillation apparatus

-

Drying oven

Procedure: Step 1: Preparation of Magnesium Ethoxide Solution

-

React magnesium and ethanol in the presence of mercury iodide as a catalyst under reflux for 2 hours.

-

After the reaction, centrifuge the mixture to recover unreacted ethanol and the catalyst, yielding a magnesium ethoxide solution.

Step 2: Esterification to this compound

-

To the magnesium ethoxide solution, add tert-butyl acetate (mole ratio of magnesium ethoxide to tert-butyl acetate is 1:2.5), DMF as a solvent, and tetrabutyl titanate as a catalyst.

-

Heat the mixture and maintain the reaction for 17-19 hours.

-

After the reaction is complete (as determined by in-process control), distill the mixture to remove byproducts and solvent.

-

Centrifuge the remaining mixture to isolate the solid product.

-

Dry the solid to obtain high-purity this compound.

Expected Purity:

-

High purity suitable for industrial applications.[3]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic methods described.

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the alcoholysis method.

Caption: Experimental workflow for the transesterification method.

References

- 1. This compound | 32149-57-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN105418379A - Synthetic process for high-purity this compound - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. WO2010045780A1 - The preparation method of magnesium tert-butylate with high purity - Google Patents [patents.google.com]

- 6. CN102351650A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to Magnesium tert-butoxide (CAS: 32149-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium tert-butoxide (Mg(OᵗBu)₂) is a strong, non-nucleophilic base with significant applications in organic synthesis and pharmaceutical development. Its sterically hindered tert-butoxide groups render it highly selective in deprotonation reactions, while its catalytic activity is harnessed in various transformations, including polymerizations and oxidations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic, and flammable solid.[1][2] It is highly reactive towards water and should be handled under an inert atmosphere.[2] Key physicochemical properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 32149-57-8 | [3] |

| Molecular Formula | C₈H₁₈MgO₂ | [4] |

| Molecular Weight | 170.53 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | ~90 °C | [5] |

| Boiling Point | 84.6 °C at 760 mmHg | [5] |

| Density | ~0.84 g/cm³ | [5] |

| Solubility | Soluble in ethers and other organic solvents. Insoluble in water. | [1][4] |

| Flash Point | 11.7 °C | [5] |

| InChI Key | YJEURMNULDBJRQ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

| Spectroscopy | Observed Features | References |

| ¹H NMR | A characteristic singlet for the equivalent methyl protons of the tert-butyl group. | [3] |

| ¹³C NMR | Distinct resonances for the quaternary and methyl carbons of the tert-butoxide group. | [3] |

| IR Spectroscopy | A key feature is the C-O stretching vibration, typically observed around 1100 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of hydrolysis products. | [3] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired purity and scale.

Transesterification/Alkoxide Exchange

This is a common and effective method for producing high-purity this compound. It involves the reaction of a lower magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with a tert-butyl ester, like tert-butyl acetate (B1210297). The equilibrium is driven towards the product by removing the lower boiling ester byproduct via distillation.[3]

Experimental Protocol: Synthesis via Transesterification [6]

-

Materials:

-

Magnesium methoxide in methanol (B129727) solution (e.g., 14.1%)

-

tert-Butyl acetate

-

Catalyst TZB (a mixture of 34g tetrabutyl titanate, 100mL dimethylsulfoxide, and 0.5g iodine)

-

Nitrogen gas for inert atmosphere

-

-

Procedure:

-

To a 2000 mL four-necked flask equipped with a stirrer and a precision distillation column (15 mm inner diameter, 800 mm height), add 1800 g of tert-butyl acetate and 6.8 mL of catalyst TZB.

-

Under a nitrogen atmosphere, heat the mixture to 95°C.

-

Add 409 g of a 14.1% magnesium methoxide in methanol solution at a dropping rate of 15 mL/min. A white precipitate will form.

-

After the addition is complete, maintain the kettle temperature at 95°C and the distillation temperature at the top of the column at 57°C. Set the reflux ratio to 1.

-

Continue the reaction until the distillation of the low-boiling ester byproduct ceases.

-

After cooling, the reaction mixture is centrifuged to collect the solid product.

-

The wet product is then dried to yield this compound with a purity of 96.6%.

-

From Magnesium Metal and tert-Butanol (B103910)

The direct reaction of magnesium metal with tert-butanol is slow due to the low acidity of the alcohol and the passivating oxide layer on the magnesium.[3] Catalysts such as iodine or mercury-based compounds are often required to activate the magnesium surface.[3]

Experimental Protocol: Synthesis from Magnesium and tert-Butanol [6]

-

Materials:

-

Magnesium strips (50 g)

-

1% dilute hydrochloric acid

-

Methanol

-

Ether

-

Nitrogen gas for inert atmosphere

-

-

Procedure:

-

Cut 50 g of magnesium strips into small pieces (approx. 0.5 cm).

-

Clean the surface oxide from the magnesium strips by treating with 1% dilute hydrochloric acid.

-

Wash the cleaned magnesium strips with methanol (3-4 times) followed by ether (3-4 times).

-

Dry the magnesium strips under vacuum and store under a nitrogen atmosphere.

-

Note: This protocol describes the preparation of the activated magnesium. The subsequent reaction with tert-butanol would be carried out in an anhydrous solvent like dry ether or tetrahydrofuran.

-

Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily utilized as a strong, non-nucleophilic base and as a catalyst.[3][4]

As a Strong, Non-nucleophilic Base

The bulky tert-butyl groups create significant steric hindrance around the basic oxygen atom, which prevents it from acting as a nucleophile in many cases. This makes it an excellent choice for deprotonation reactions where nucleophilic addition to the substrate is an undesired side reaction.[3]

In the Synthesis of Tenofovir

This compound plays a crucial role as a base in the synthesis of the antiviral drug Tenofovir.[1][7] It facilitates the coupling of (R)-9-(2-hydroxypropyl)adenine (HPA) with diethyl (p-toluenesulfonyloxymethane)phosphonate (DESMP).[8]

Experimental Protocol: Synthesis of Tenofovir Intermediate [7]

-

Materials:

-

1-(6-amino-purin-9-yl)-propan-2-ol (100 gm)

-

Toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (200 gm)

-

This compound (71.2 gm)

-

Acetic acid (60 gm)

-

Aqueous Hydrobromic acid (332 gm)

-

Methylene (B1212753) dichloride

-

Acetone

-

-

Procedure:

-

Charge a reaction vessel with 1-(6-amino-purin-9-yl)-propan-2-ol, toluene-4-sulfonic acid diethoxy phosphoryl methyl ester, and this compound at 25-35°C.

-

Raise the temperature to 74-75°C and maintain for 5-6 hours.

-

After the reaction is complete, add acetic acid and maintain for 1 hour.

-

Add aqueous HBr and heat to 90-95°C.

-

Filter the resulting salts and wash the filtrate with water.

-

Extract the product into methylene dichloride.

-

Adjust the pH using caustic soda lye below 10°C.

-

Isolate the Tenofovir product using acetone. Yield: 110 gm.

-

Catalytic Applications and Mechanisms

This compound is an effective catalyst for several organic transformations.

Ring-Opening Polymerization of Lactide

Magnesium alkoxides, including this compound, are efficient initiators for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. The polymerization typically proceeds via a coordination-insertion mechanism.[1]

Caption: Coordination-Insertion Mechanism for Lactide Polymerization.

Oppenauer Oxidation

This compound can catalyze the Oppenauer oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is the reverse of the Meerwein-Ponndorf-Verley reduction. A proposed mechanism involves the formation of a magnesium alkoxide intermediate followed by hydride transfer to an acceptor molecule, such as pivaldehyde.[7][9]

Caption: Proposed Mechanism for Mg-Catalyzed Oppenauer Oxidation.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: Flammable solid, causes skin and serious eye irritation, and may cause respiratory irritation.[2][10] It reacts violently with water.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid formation of dust and aerosols. Use non-sparking tools.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from water or moist air.[2] Store in a flammables area.[4]

Structural Chemistry

In the solid state and in non-coordinating solvents, this compound has a strong tendency to form oligomeric structures, most commonly dimers and tetramers (a cubane-like core).[3] This aggregation is driven by the desire of the magnesium centers to expand their coordination number.[3] In the dimeric form, two magnesium atoms are typically bridged by two tert-butoxide ligands, with each magnesium atom achieving a tetrahedral coordination environment.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and pharmaceutical manufacturing. Its utility as a strong, sterically hindered base allows for highly selective deprotonations, while its catalytic activity is beneficial in a range of chemical transformations. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Magnesium tert-butoxide

An In-depth Technical Guide to Magnesium tert-butoxide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Mg(OᵗBu)₂) is a strong, non-nucleophilic, sterically hindered base that has found significant application in organic synthesis. Its unique combination of high basicity and steric bulk allows for selective reactions that are often not achievable with other metal alkoxides. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

This compound is a white to light grey or yellowish powder that is highly sensitive to air and moisture.[1] It is soluble in organic solvents such as ethers, toluene (B28343), and hexane.[2] Key molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈MgO₂ | [3] |

| Molecular Weight | 170.53 g/mol | |

| CAS Number | 32149-57-8 | |

| Appearance | White to light grey/yellow powder | [1] |

| Melting Point | ~90 °C | [2] |

| Density | ~0.84 g/cm³ | [2] |

| Solubility | Soluble in ether and other organic solvents. Reacts violently with water. | [2][3] |

Synthesis of this compound

There are several established methods for the synthesis of this compound, each with its own advantages regarding purity, yield, and scalability.

From Magnesium Metal and tert-Butanol (B103910)

The direct reaction of magnesium metal with tert-butanol is a common laboratory-scale synthesis. However, this reaction is often slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface. Activation of the magnesium is typically required.

Experimental Protocol:

-

Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings. To activate the magnesium, a small amount of iodine or a few drops of 1,2-dibromoethane (B42909) can be added, and the mixture gently heated.

-

Reaction: To the activated magnesium, add anhydrous tert-butanol, typically dissolved in an inert solvent like toluene or hexane.

-

Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the consumption of magnesium.

-

Isolation: Once the reaction is complete, the mixture is cooled, and any unreacted magnesium is filtered off under an inert atmosphere. The solvent is then removed under reduced pressure to yield this compound as a solid.

Via Alcoholysis of Magnesium Alkoxides

A widely used and efficient method involves the alcoholysis of a lower magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with tert-butanol. This is an equilibrium-driven process where the formation of the more volatile lower alcohol (methanol or ethanol) drives the reaction to completion upon its removal.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a distillation head, combine magnesium ethoxide and a stoichiometric excess of tert-butanol in a high-boiling inert solvent like toluene.

-

Azeotropic Distillation: Heat the mixture to reflux. The ethanol (B145695) byproduct forms an azeotrope with toluene and is removed by distillation, shifting the equilibrium towards the formation of this compound.

-

Completion and Isolation: The reaction is considered complete when ethanol is no longer detected in the distillate. The remaining solvent is removed under reduced pressure to yield the product. This method can produce this compound with purities exceeding 95%.

Via Transesterification

Transesterification offers another high-purity route to this compound. This method involves the reaction of a lower magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297).

Experimental Protocol:

-

Reactants: Charge a reactor with magnesium methoxide and tert-butyl acetate. A catalyst, such as tetrabutyl titanate, is often employed.

-

Reactive Distillation: Heat the reaction mixture. The low-boiling methyl acetate byproduct is continuously removed via distillation, driving the reaction forward.

-

Isolation: After the removal of the byproduct is complete, the excess tert-butyl acetate and any solvent are removed under vacuum to give high-purity this compound.

Below is a DOT script illustrating the general workflow for the synthesis of this compound via alcoholysis of magnesium ethoxide.

Caption: Synthesis of this compound via Alcoholysis.

Applications in Research and Drug Development

This compound's utility stems from its character as a strong, sterically hindered base.

Organic Synthesis

-

Deprotonation: It is a highly effective reagent for the deprotonation of weakly acidic protons.[4]

-

Elimination Reactions: Due to its steric bulk, it favors the formation of the less substituted (Hofmann) alkene in elimination reactions, a valuable selectivity in complex molecule synthesis.

-

Grignard Reagent Formation: It can be used in the preparation of certain Grignard reagents.[5]

-

Catalysis: It serves as a catalyst in various organic transformations, including polymerization reactions and the formation of carbon-carbon and carbon-heteroatom bonds.[5][6]

The following diagram illustrates the role of this compound in a generic deprotonation reaction.

Caption: Deprotonation with this compound.

Pharmaceutical Applications

This compound is a key reagent in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of antiviral drugs such as adefovir (B194249) and tenofovir. In these syntheses, it often acts as a strong base to facilitate crucial bond-forming steps. Its role in improving reaction yields and selectivity makes it a valuable tool in pharmaceutical manufacturing.

Reaction Mechanisms

The reactivity of this compound is primarily governed by its function as a Brønsted base, where the tert-butoxide anion abstracts a proton. However, it can also act as a Lewis acid and participate in nucleophilic reactions. The steric hindrance of the bulky tert-butyl groups is a defining feature that dictates its selectivity. In some cases, it has been shown to participate in single-electron transfer (SET) processes, opening up unique reaction pathways.

Safety and Handling

This compound is a reactive and hazardous compound.

-

It is flammable and reacts violently with water, releasing flammable gases.

-

It is corrosive and can cause severe skin and eye damage.

-

It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this reagent.

Conclusion

This compound is a versatile and powerful reagent in organic and medicinal chemistry. Its properties as a strong, sterically hindered base make it indispensable for a variety of selective transformations. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research, development, and manufacturing.

References

Solubility of Magnesium tert-Butoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium tert-butoxide (Mg(OᵗBu)₂) is a strong, non-nucleophilic base widely employed in organic synthesis. Its efficacy in various chemical transformations is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, factors influencing solubility, and a detailed experimental protocol for its determination. This guide aims to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is a white to off-white, hygroscopic solid that is highly sensitive to air and moisture.[1][2] It is a valuable reagent in organic chemistry, utilized for deprotonation reactions, catalysis, and the synthesis of Grignard reagents.[3] The choice of solvent is a critical parameter in reactions involving Mg(OᵗBu)₂, as it dictates the reagent's dissolution, reactivity, and the overall outcome of the synthesis.

Qualitative Solubility Profile

This compound is generally described as soluble in a range of aprotic organic solvents. However, it is crucial to note that it reacts violently with water and other protic solvents, leading to its decomposition.[2][4]

Highly Soluble in:

-

Ethereal Solvents: Such as tetrahydrofuran (B95107) (THF) and diethyl ether. These solvents can coordinate with the magnesium center, breaking down the oligomeric structures that magnesium alkoxides tend to form in the solid state and thus facilitating dissolution.[3][5]

-

Aromatic Hydrocarbons: Toluene is a commonly used solvent in which this compound is soluble.[1]

Sparingly Soluble/Insoluble in:

-

Nonpolar Aliphatic Hydrocarbons: While some sources mention solubility in hexane, it is generally expected to be less soluble in nonpolar solvents compared to polar aprotic or coordinating solvents.

-

Protic Solvents: Reacts with water, alcohols, and other protic solvents.[2][4]

It is important to note that some studies suggest that the solubility of magnesium alkoxides, including this compound, in pure donor solvents like THF can be quite limited. One source indicates that magnesium alkoxides are "essentially insoluble in THF until at least one equivalent of AlCl₃ was added," which suggests that the formation of more complex species can enhance solubility. This limited solubility is attributed to the tendency of magnesium alkoxides to form stable oligomeric or polymeric structures in solution.[5]

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Hexane | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Data not available |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity and Coordinating Ability: Polar aprotic and coordinating solvents like THF are generally better at solvating the Mg²⁺ ion and breaking down the aggregate structures of the alkoxide.

-

Temperature: The solubility of solids in liquids typically increases with temperature, although this relationship should be determined experimentally for each solvent system.

-

Purity of the Solute and Solvent: The presence of impurities, particularly water, in either the this compound or the solvent can lead to decomposition and affect the observed solubility.

-

Presence of Additives: As noted, Lewis acids like AlCl₃ can significantly enhance the solubility of magnesium alkoxides in ethereal solvents, likely through the formation of more soluble complexes.

Experimental Protocol for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, its solubility must be determined under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

5.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or stirrer plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and needles

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Gas-tight vials with septa

5.2. Procedure

-

Preparation: Thoroughly dry all glassware in an oven and cool under vacuum or in a desiccator. Purge all glassware and the solvent with a dry, inert gas.

-

Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed, gas-tight vial. Record the mass of the solid.

-

Solvent Addition: Add a known volume of the anhydrous solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or on a stirrer plate at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a gas-tight syringe. Immediately filter the solution through a pre-dried syringe filter into a pre-weighed, dry volumetric flask to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid residue. The solubility can be calculated based on the mass of the residue and the volume of the aliquot taken.

-

Titration Method: Quench the filtered solution with a known excess of a standard acid solution. Back-titrate the excess acid with a standard base to determine the amount of acid that reacted with the this compound. This allows for the calculation of the concentration of the alkoxide in the solution.

-

Visualizations

The following diagrams illustrate key conceptual workflows related to the handling and solubility determination of this compound.

References

- 1. CAS 32149-57-8: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 32149-57-8 [amp.chemicalbook.com]

- 5. This compound | 32149-57-8 | Benchchem [benchchem.com]

- 6. WO2010045780A1 - The preparation method of magnesium tert-butylate with high purity - Google Patents [patents.google.com]

Unraveling the Aggregates: A Technical Guide to the Structural Elucidation of Magnesium tert-butoxide Oligomers

For Researchers, Scientists, and Drug Development Professionals

Magnesium tert-butoxide (Mg(OtBu)2) is a strong, non-nucleophilic base widely employed in organic synthesis, catalysis, and materials science. Its efficacy and selectivity are intrinsically linked to its solution and solid-state structures, which are dominated by the formation of various oligomeric species. Understanding the nature of these aggregates is paramount for controlling reaction outcomes and developing novel applications. This in-depth technical guide provides a comprehensive overview of the structural elucidation of this compound oligomers, detailing the experimental protocols and quantitative data essential for their characterization.

Oligomeric Forms of this compound

This compound exhibits a strong tendency to form aggregates to satisfy the coordination number of the magnesium centers, which is typically greater than two. The degree of oligomerization is influenced by factors such as the solvent, temperature, and the presence of coordinating ligands. The two most prominent oligomeric forms identified are a dimer and a tetramer.

-

Dimeric Species: In the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), this compound often forms a dimeric structure, [Mg(μ-OtBu)2(THF)]2. In this arrangement, two magnesium atoms are bridged by two tert-butoxide ligands, with each magnesium atom also coordinating to a THF molecule to achieve a tetrahedral geometry.[1] This dimeric form is believed to be a key reactive species in many organic transformations.

-

Tetrameric Cubane-like Structure: In non-coordinating solvents or in the solid state, a tetrameric, cubane-like cluster, [Mg(OtBu)2]4, is a common and highly stable form. This structure consists of a distorted Mg₄O₄ cube, with magnesium and oxygen atoms at alternating vertices. The bulky tert-butyl groups are located on the exterior of this core structure. This tetrameric form is noted for its high thermal stability and relative inertness compared to the dimeric species.[1]

A labile equilibrium often exists between these dimeric and tetrameric forms, with the interconversion being influenced by the reaction conditions.[1]

Experimental Techniques for Structural Elucidation

A combination of spectroscopic and diffraction techniques is essential for the comprehensive structural characterization of this compound oligomers in both the solid state and in solution.

X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Prepare a saturated solution of this compound in a suitable anhydrous solvent (e.g., a mixture of toluene (B28343) and THF for the dimer, or a non-coordinating solvent like hexane (B92381) for the tetramer) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly cool the solution or allow for slow evaporation of the solvent at a controlled temperature (e.g., -20°C to 4°C) to promote the growth of single crystals suitable for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, displacement parameters, and other structural parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound oligomers in solution. ¹H and ¹³C NMR are fundamental for confirming the presence and integrity of the tert-butoxide ligands.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Under an inert atmosphere, dissolve a sample of this compound in a suitable deuterated solvent (e.g., THF-d₈, toluene-d₈, or benzene-d₆).

-

Transfer the solution to an NMR tube and seal it.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to deduce the structure of the oligomer in solution. The chemical shifts can be sensitive to the coordination environment of the magnesium atom and the degree of oligomerization.

-

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence for the molecular weight and composition of the oligomeric species. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to analyze these non-volatile compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent that is compatible with the chosen ionization technique.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

For ESI-MS, the solution is infused through a capillary at a constant flow rate and a high voltage is applied to generate charged droplets.

-

For MALDI-MS, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser to induce desorption and ionization.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the different oligomeric species.

-

The isotopic pattern of the peaks can be used to confirm the elemental composition.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the this compound oligomers and can be used to identify characteristic functional groups.

Experimental Protocol: IR and Raman Spectroscopy

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory for IR spectroscopy. For Raman spectroscopy, place the solid sample directly in the path of the laser.

-

For solution-state analysis, use a suitable IR or Raman cell with windows that are transparent in the region of interest.

-

-

Data Acquisition:

-

Record the IR or Raman spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic vibrational bands. The C-O stretching vibration is typically observed around 1000-1100 cm⁻¹. The Mg-O stretching vibrations appear at lower frequencies.

-

Quantitative Data Summary

Table 1: Crystallographic Data for this compound Oligomers (Representative)

| Parameter | Dimeric Adduct ([Mg(μ-OtBu)2(THF)]2) | Tetrameric Cubane ([Mg(OtBu)2]4) |

| Crystal System | Monoclinic (example) | Tetragonal (example) |

| Space Group | P2₁/c (example) | I-43m (example) |

| Mg-O (bridging) Bond Length | ~2.0 - 2.1 Å | ~1.9 - 2.2 Å |

| Mg-O (terminal) Bond Length | N/A | ~1.8 - 1.9 Å |

| Mg-O (THF) Bond Length | ~2.1 Å | N/A |

| O-Mg-O Angle | ~90 - 100° | ~85 - 95° (in cube) |

| Mg-O-Mg Angle | ~100 - 110° | ~95 - 105° (in cube) |

Table 2: NMR Spectroscopic Data for this compound Oligomers (in THF-d₈)

| Nucleus | Dimeric Species | Tetrameric Species |

| ¹H Chemical Shift (δ, ppm) | ~1.3-1.5 (s, 18H, -C(CH₃)₃) | ~1.2-1.4 (s, 36H, -C(CH₃)₃) |

| ¹³C Chemical Shift (δ, ppm) | ~32 (-C(CH₃)₃), ~68 (-C(CH₃)₃) | ~31 (-C(CH₃)₃), ~67 (-C(CH₃)₃) |

Table 3: Vibrational Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H stretch | ~2970 | IR, Raman |

| C-H bend | ~1360, 1470 | IR, Raman |

| C-O stretch | ~1020-1080 | IR |

| Mg-O stretch | ~400-600 | IR, Raman |

Visualizing Structural Relationships and Experimental Workflows

Graphviz diagrams can be used to visualize the relationships between the different oligomeric forms and the experimental workflows for their characterization.

Conclusion

The structural elucidation of this compound oligomers is crucial for understanding and optimizing their reactivity in various chemical applications. A multi-technique approach, combining X-ray diffraction for solid-state analysis with NMR spectroscopy and mass spectrometry for solution-state characterization, is essential for a comprehensive understanding. While the dimeric and tetrameric forms are well-established, further research providing detailed quantitative structural and spectroscopic data on these fundamental species would be highly beneficial to the scientific community. This guide provides a foundational framework for researchers and professionals working with this important organometallic reagent.

References

Magnesium Tert-Butoxide: A Comprehensive Technical Guide on its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium tert-butoxide [Mg(OᵗBu)₂], a sterically hindered, non-nucleophilic strong base, has carved a significant niche in modern organic synthesis and pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and key applications. The document emphasizes its crucial role in facilitating challenging chemical transformations, particularly in the synthesis of antiviral therapeutics. Detailed experimental protocols for its preparation and key reactions, alongside quantitative data and mechanistic diagrams, are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The development of this compound is intrinsically linked to the pioneering work in organomagnesium chemistry, most notably the discovery of Grignard reagents by Victor Grignard in 1900.[1][2] Grignard's work on organomagnesium halides (RMgX) revolutionized organic synthesis and laid the groundwork for the exploration of other organomagnesium compounds, including magnesium alkoxides.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its emergence can be traced to the broader investigation of metal alkoxides in the early to mid-20th century. The reaction of Grignard reagents with alcohols to form magnesium alkoxides was an early recognized reaction.[3] The synthesis and characterization of various magnesium alkoxides progressed as chemists sought to develop a diverse toolkit of bases with varying strengths and steric properties.

The unique steric bulk of the tert-butoxide group, compared to simpler alkoxides like methoxide (B1231860) or ethoxide, made it a particularly interesting target for chemists seeking highly selective, non-nucleophilic bases. This property became increasingly valuable as the complexity of synthetic targets in academia and industry grew. The timeline below highlights key milestones in the broader context of its development:

-

Early 20th Century: Following Grignard's discovery, extensive research into the reactivity of organomagnesium compounds began. The formation of magnesium alkoxides through the reaction of Grignard reagents with alcohols was established.[3]

-

Mid-20th Century: A deeper understanding of the structure and reactivity of metal alkoxides developed. The concept of using sterically hindered bases to control selectivity in organic reactions gained traction.

-

Late 20th and Early 21st Century: The application of this compound as a critical reagent in the synthesis of complex pharmaceutical intermediates, such as in the production of the antiviral drug tenofovir (B777), solidified its importance in industrial chemistry.[4][5][6] This period saw the development of more efficient and scalable manufacturing processes for high-purity this compound.[1][7]

Physicochemical Properties

This compound is typically a white to off-white, hygroscopic powder.[8] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₁₈MgO₂ | [9] |

| Molecular Weight | 170.53 g/mol | [3] |

| Appearance | White to light gray powder | [3][8] |

| Melting Point | ~90 °C | [10] |

| Boiling Point | 84.6 °C at 760 mmHg | [3] |

| Density | ~0.84 g/cm³ | [10] |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether) and toluene. Insoluble in water. | [8][10] |

| Sensitivity | Air and moisture sensitive. Reacts violently with water. | [3][11] |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the high symmetry of the tert-butoxide groups.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | References |

| ¹H NMR | ~1.3 ppm | Singlet | Methyl protons (-CH₃) of the tert-butyl group | [12][13] |

| ¹³C NMR | ~32 ppm | Singlet | Methyl carbons (-CH₃) of the tert-butyl group | [12][13] |

| ~69 ppm | Singlet | Quaternary carbon (-C(CH₃)₃) of the tert-butyl group | [12][13] |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretching of methyl groups |

| ~1460 | Medium | C-H bending of methyl groups |

| ~1360 | Medium | C-H bending of methyl groups |

| ~1200 | Strong | C-O stretching |

| ~1000-800 | Strong | Mg-O stretching |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages in terms of scale, purity, and cost.

Direct Reaction of Magnesium Metal with Tert-Butanol (B103910)

This is a straightforward method but can be slow due to the low acidity of tert-butanol and the passivating oxide layer on the magnesium surface.[14]

Reaction: Mg(s) + 2 (CH₃)₃COH → Mg(OC(CH₃)₃)₂(s) + H₂(g)

Experimental Protocol:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of anhydrous tert-butanol in an anhydrous solvent (e.g., diethyl ether or THF).

-

The reaction mixture is typically heated to reflux to facilitate the reaction.

-

The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

Upon completion, the product can be isolated by filtration and drying under vacuum.

Alcoholysis of Magnesium Alkoxides

This method involves the reaction of a simpler magnesium alkoxide, such as magnesium ethoxide, with tert-butanol. The equilibrium is driven towards the product by removing the more volatile alcohol (e.g., ethanol) by distillation.[14]

Reaction: Mg(OCH₂CH₃)₂(s) + 2 (CH₃)₃COH ⇌ Mg(OC(CH₃)₃)₂(s) + 2 CH₃CH₂OH(g)

Experimental Protocol:

-

Suspend magnesium ethoxide in an excess of anhydrous tert-butanol in a flask equipped with a distillation apparatus.

-

Heat the mixture to reflux.

-

Ethanol, being more volatile than tert-butanol, is selectively removed by distillation, driving the reaction to completion.

-

The resulting this compound can be isolated by filtration and drying.

Alkoxide Exchange (Transesterification)

This industrial method involves the reaction of a magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297).[15][16]

Reaction: Mg(OR)₂ + 2 (CH₃)₃COOCCH₃ → Mg(OC(CH₃)₃)₂ + 2 ROOCCH₃ (where R is a lower alkyl group)

Experimental Protocol:

-

React a lower magnesium alkoxide (e.g., magnesium methoxide) with tert-butyl acetate in a suitable solvent.

-

The reaction is often carried out under reflux.

-

The lower boiling ester byproduct is removed by distillation to shift the equilibrium.

-

The product, this compound, precipitates from the reaction mixture and is isolated by filtration.

Summary of Synthesis Methods and Purity

| Synthesis Method | Key Reactants | Key Conditions/Catalysts | Reported Purity | References |

| Direct Reaction | Magnesium, tert-Butanol | Activation of Mg with I₂ or heat | High | [10] |

| Alcoholysis | Magnesium Ethoxide, tert-Butanol | Azeotropic distillation to remove ethanol | >95% | [14] |

| Alkoxide Exchange | Magnesium Methoxide, tert-Butyl Acetate | Reactive distillation | 92-98% | [17] |

| Catalytic Alkoxide Exchange | Magnesium Alkoxide, tert-Butyl Ester | Tetrabutyl titanate, DMSO, Iodine | 98-99.5% | [14][15] |

Key Applications in Organic Synthesis and Drug Development

This compound's primary utility stems from its character as a strong, non-nucleophilic base. The bulky tert-butyl groups sterically hinder the oxygen atom, preventing it from acting as a nucleophile in many cases, while its basicity remains high.

Deprotonation Reactions

It is widely used for the deprotonation of weakly acidic protons, such as those adjacent to carbonyl groups, to form enolates for subsequent alkylation or condensation reactions.[8][11]

Catalyst in Organic Reactions

This compound can act as a catalyst in various transformations, including:

-

Polymerization: It is used in the polymerization of cyclic esters.[18]

-

Catalysis: It can serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.[5]

Role in Pharmaceutical Synthesis: The Case of Tenofovir

A prominent application of this compound is in the synthesis of the antiviral drug tenofovir, used to treat HIV and hepatitis B infections.[4][5][6] It acts as a base to deprotonate the hydroxyl group of (R)-9-[2-(hydroxy)propyl]adenine (HPA), facilitating its subsequent alkylation with diethyl p-toluenesulfonyloxymethylphosphonate.

Simplified Reaction in Tenofovir Synthesis:

Caption: Key step in Tenofovir synthesis facilitated by Mg(OᵗBu)₂.

Experimental Workflows and Logical Relationships (Diagrams)

General Synthesis Workflow via Alkoxide Exchange

Caption: Workflow for Mg(OᵗBu)₂ synthesis via alkoxide exchange.

Logical Relationship of Reactivity

Caption: Reactivity logic of this compound.

Conclusion

This compound has evolved from a compound of academic interest to an indispensable tool in both laboratory and industrial-scale organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective transformations that are often challenging with other bases. The historical development of this reagent is a testament to the ongoing quest for more refined and efficient synthetic methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and applications of this compound is crucial for the design and execution of modern synthetic strategies, particularly in the creation of complex and life-saving pharmaceuticals. This guide provides a foundational resource to aid in these endeavors.

References

- 1. Europe this compound Market Share, Leading Companies, and Future Trends with Forecast Insights for 2025-2032 · Apiary [magnesiumtertbutoxidemarket.docs.apiary.io]

- 2. How wil you obtained ter butyl alcohol by using grignard reagent? | Filo [askfilo.com]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. CAS 32149-57-8: this compound | CymitQuimica [cymitquimica.com]

- 9. brainly.in [brainly.in]

- 10. chembk.com [chembk.com]

- 11. This compound | 32149-57-8 [chemicalbook.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. utsouthwestern.edu [utsouthwestern.edu]

- 14. This compound | 32149-57-8 | Benchchem [benchchem.com]

- 15. CN102351650A - Method for preparing this compound - Google Patents [patents.google.com]

- 16. CN105418379A - Synthetic process for high-purity this compound - Google Patents [patents.google.com]

- 17. WO2010045780A1 - The preparation method of magnesium tert-butylate with high purity - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Magnesium tert-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium tert-butoxide (Mg(OtBu)₂) is a versatile and sterically hindered base and catalyst employed in a range of organic transformations. Its utility in promoting reactions such as alkylations, isomerizations, and aldol-type condensations has made it a valuable tool in synthetic chemistry. This technical guide provides an in-depth exploration of the theoretical studies that elucidate the reactivity of this compound, offering insights into its mechanistic behavior. Due to the limited number of direct computational studies on Mg(OtBu)₂, this guide leverages findings from analogous systems, such as MgO-catalyzed reactions and theoretical investigations of potassium tert-butoxide, to provide a comprehensive understanding of its reactivity.

Structural and Electronic Properties of this compound

This compound typically exists as a dimer or larger aggregates in the solid state and in non-polar solvents. In these structures, the magnesium atoms are bridged by tert-butoxide ligands, leading to a tetracoordinate magnesium center. This aggregation state is a crucial factor influencing its solubility and reactivity. The bulky tert-butyl groups contribute significantly to the steric hindrance around the magnesium center, which often dictates the selectivity of the reactions it mediates.

The Mg-O bond in this compound possesses a significant ionic character, rendering the tert-butoxide group a strong Brønsted base. The Lewis acidity of the magnesium center allows it to coordinate with carbonyl groups and other Lewis bases, activating them towards nucleophilic attack. This dual functionality is central to its catalytic activity in many reactions.

Theoretical Perspectives on Reactivity: Insights from Analogous Systems

While direct and detailed theoretical studies on the reaction mechanisms of this compound are not abundant in the literature, valuable insights can be drawn from computational investigations of chemically similar systems.

Aldol (B89426) Condensation: A Model for Carbonyl Activation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be catalyzed by magnesium compounds. Theoretical studies on the aldol condensation of acetaldehyde (B116499) over MgO surfaces provide a useful model for understanding how Mg(OtBu)₂ may activate carbonyl compounds.

Periodic Density Functional Theory (DFT) calculations have shown that the proton transfer process is a key step in the aldol condensation on MgO. The reaction proceeds through the enolization of acetaldehyde, followed by C-C bond formation. The presence of water or surface hydroxyl groups can significantly lower the activation energy barriers by facilitating proton transfer. A strong Lewis acidic site, such as a low-coordinated Mg²⁺ ion, effectively adsorbs and stabilizes the acetaldehyde molecule, which is crucial for the abstraction of the α-proton by a basic site.

Table 1: Calculated Activation Energies for Key Steps in Acetaldehyde Aldol Condensation on MgO Surfaces

| Elementary Step | Catalyst System | Activation Energy (kJ/mol) |

| Enolization | Dehydroxylated MgO | High |

| C-C Coupling | Dehydroxylated MgO | Lower than enolization |

| Proton Back-Transfer | Dehydroxylated MgO | High |

| Proton Back-Transfer | Hydroxylated MgO | Lowered |

Note: The values are qualitative comparisons based on DFT studies on MgO surfaces and are intended to illustrate the relative energy barriers.

The following workflow illustrates the key steps in the MgO-catalyzed aldol condensation, which can be considered a model for reactions catalyzed by this compound.

Insights from Potassium tert-Butoxide Catalysis

Theoretical studies on reactions catalyzed by potassium tert-butoxide (KOtBu) offer valuable parallels for understanding the role of the tert-butoxide anion in reactions mediated by Mg(OtBu)₂. DFT calculations have been employed to investigate the mechanism of KOtBu-catalyzed reactions, such as the Mannich reaction and C-H silylation.

In the case of the KOtBu-mediated Mannich reaction, computational studies suggest that the diastereoselectivity is controlled by the explicit interactions within a binuclear potassium complex involving both the imine nitrogen and the enolate oxygen atoms in the transition state. This highlights the importance of the metallic center and its coordination environment in directing the stereochemical outcome.

Furthermore, mechanistic studies of KOtBu-catalyzed C-H silylation of heteroaromatics suggest the involvement of a radical chain mechanism. DFT calculations support a pathway where a silyl (B83357) radical is generated and adds to the heterocycle, followed by a β-hydrogen scission. This indicates that, in certain contexts, the tert-butoxide anion can participate in single-electron transfer processes.

The following diagram illustrates a generalized signaling pathway for a base-catalyzed reaction, drawing parallels from the computational studies on KOtBu-mediated transformations.

Physical and chemical characteristics of Magnesium tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

Magnesium tert-butoxide, an organometallic compound with the chemical formula Mg(OC(CH₃)₃)₂, is a versatile and highly reactive reagent with significant applications in organic synthesis and catalysis. Its utility as a strong, non-nucleophilic base makes it an invaluable tool in a wide array of chemical transformations, including deprotonation, alkylation, and polymerization reactions. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications.

Physical and Chemical Properties

This compound is typically a white to off-white, solid powder or crystalline material. It is highly sensitive to moisture and air, reacting vigorously with water.[1][2][3] Proper handling and storage under inert conditions are crucial to maintain its reactivity and ensure safety.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that some physical properties, such as the melting and boiling points, are not consistently reported in the literature, with some sources providing approximate values or indicating a lack of available data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈MgO₂ | [2][4] |

| Molecular Weight | 170.53 g/mol | [4] |

| CAS Number | 32149-57-8 | [2][4] |

| Appearance | White to light grey/off-white powder or crystalline solid | [1][2][3][4] |

| Melting Point | ~90 °C (decomposes) | [2] |

| Boiling Point | Data not available | [5] |

| Density | ~0.84 g/cm³ | [2] |

| Solubility | Soluble in ether, toluene, and hexane.[1][2][3] Reacts with water.[1] | [1][2][3] |

Table 2: Structural and Spectroscopic Data

| Property | Description | Source(s) |

| Crystal Structure | Often exists as a dimer or higher aggregate in the solid state, with magnesium atoms typically bridged by tert-butoxide ligands. In the presence of coordinating solvents like THF, it can form adducts such as [Mg(μ-OᵗBu)₂(THF)]₂.[1] | [1] |

| ¹H NMR | A characteristic singlet for the equivalent methyl protons of the tert-butyl group. | [6] |

| ¹³C NMR | Distinct resonances for the quaternary and methyl carbons of the tert-butoxide group. | [6] |

| FTIR (cm⁻¹) | Characteristic C-O stretching vibration around 1100 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of hydrolysis. Strong Mg-O bond vibrations are also present. | [7][8] |

| Mass Spectrometry | Exact Mass: 170.1157215 Da | [1] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired purity, scale, and available starting materials. Below are two common laboratory-scale protocols.

Protocol 1: From Magnesium and Tert-Butanol (B103910)

This method involves the direct reaction of magnesium metal with tert-butanol. The reaction is often slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface, thus requiring an activator.

-

Materials:

-

Magnesium turnings

-

Anhydrous tert-butanol

-

Anhydrous solvent (e.g., dry ether or tetrahydrofuran)

-

Iodine crystal (as an activator)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous tert-butanol dissolved in the anhydrous solvent.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere.

-

The reaction is monitored until the magnesium is consumed.

-

The resulting solution/suspension of this compound is used directly or the solvent is removed under reduced pressure to yield the solid product.

-

Protocol 2: Alkoxide Exchange (Transesterification)

This method involves the reaction of a simpler magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with a tert-butyl ester, like tert-butyl acetate (B1210297). This can be an effective route to high-purity this compound.[1]

-

Materials:

-

Magnesium methoxide or ethoxide

-

Tert-butyl acetate

-

Catalyst (e.g., a mixture of tetrabutyl titanate, dimethylsulfoxide, and iodine)[1]

-

Anhydrous toluene

-

-

Procedure:

-

A solution of magnesium methoxide in methanol (B129727) is prepared.

-

In a separate reaction vessel equipped with a distillation apparatus, tert-butyl acetate and the catalyst are added to anhydrous toluene.[9]

-

The magnesium methoxide solution is added dropwise to the heated tert-butyl acetate solution.[9]

-

The reaction is driven to completion by the continuous removal of the low-boiling methyl acetate byproduct via distillation.[1]

-

After the reaction is complete, the mixture is filtered, and the solid product is washed and dried under vacuum to yield high-purity this compound.[9]

-

Purification

If required, this compound can be purified by sublimation under high vacuum.[10] This method is effective at removing less volatile impurities.

Mandatory Visualizations

Experimental Workflow: Synthesis by Alkoxide Exchange

Caption: Workflow for the synthesis of this compound via alkoxide exchange.

Logical Relationship: Reactivity of this compound